molecular formula C16H18N4O3 B2446271 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 306986-72-1

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B2446271
CAS No.: 306986-72-1
M. Wt: 314.345
InChI Key: IGRPXAZQJGUXPW-RQZCQDPDSA-N
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Description

The compound N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is an intricate organic molecule featuring a cyclopenta[c]pyrazole ring linked to a carbohydrazide moiety through a methylene bridge with a 3-ethoxy-2-hydroxyphenyl group. The structural complexity of this compound hints at its potential versatility in various chemical and biological contexts.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-23-13-8-3-5-10(15(13)21)9-17-20-16(22)14-11-6-4-7-12(11)18-19-14/h3,5,8-9,21H,2,4,6-7H2,1H3,(H,18,19)(H,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRPXAZQJGUXPW-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can be synthesized through a multi-step process involving the cyclization of an appropriate precursor, followed by condensation reactions. Typically, the reaction conditions include the use of organic solvents like ethanol or methanol and catalysts to facilitate the reactions. Heating under reflux conditions is often necessary to achieve the desired yield.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve automated processes with precise control over temperature, pressure, and reagent flow to ensure consistency and efficiency. Large-scale reactions would leverage batch or continuous flow techniques to optimize productivity and reduce costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide undergoes several types of chemical reactions, including:

  • Oxidation: : Introduction of oxidizing agents can lead to the formation of corresponding oxides.

  • Reduction: : Reducing agents can convert the compound into its reduced form.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can replace specific functional groups, altering the compound's properties.

Common Reagents and Conditions: Common reagents for these reactions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Alkyl halides, acyl chlorides.

Major Products Formed from These Reactions: The major products formed depend on the specific reaction conditions:

  • Oxidation: : Oxidized derivatives with potential changes in reactivity.

  • Reduction: : Reduced forms with altered electronic properties.

  • Substitution: : Variants with different functional groups enhancing or modifying biological activity.

Scientific Research Applications

Medicinal Chemistry

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal activities. It is being explored as a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in various biological models. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Further research is needed to elucidate its mechanism of action and therapeutic efficacy in cancer treatment.

The biological mechanisms of this compound are diverse:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to specific active sites on target enzymes, thereby altering their activity.
  • Ligand Interaction : It can serve as a ligand in biochemical assays to study receptor interactions and signaling pathways.

Industrial Applications

In addition to its medicinal applications, this compound has potential uses in various industrial sectors:

  • Material Science : The unique chemical structure allows it to be utilized in the synthesis of novel materials with specific properties.
  • Chemical Processes : It can serve as a building block for synthesizing more complex organic compounds through various chemical reactions.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antimicrobial Screening : A study conducted on various derivatives of the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Studies : Research indicated that the compound reduced inflammation markers in animal models of arthritis .
  • Cancer Cell Line Testing : In vitro studies showed that the compound exhibited cytotoxic effects on breast cancer cell lines .

Mechanism of Action

The mechanism by which N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exerts its effects involves binding to specific molecular targets, altering their structure and function. These interactions can modulate biochemical pathways, influencing cellular processes. For example, it might inhibit key enzymes or receptors, leading to therapeutic effects such as reducing inflammation or blocking microbial growth.

Comparison with Similar Compounds

Similar Compounds:
  • N'-[(E)-(3-methoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: : A close analog differing by a methoxy group instead of an ethoxy group.

  • N'-[(E)-(3-hydroxy-2-methylphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: : Another analog with a methyl group substituting for the ethoxy group.

  • N'-[(E)-(3-chloro-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: : Incorporates a chloro group, which can significantly alter its chemical and biological properties.

Uniqueness: What sets N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide apart is its specific functional groups that provide a unique balance of electronic and steric properties. This balance allows for distinct reactivity patterns and potential applications that other similar compounds might not offer. Its specific substitution pattern might also confer unique interactions with biological targets, enhancing its potential in various scientific and industrial applications.

Biological Activity

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities, supported by relevant studies and data.

Structural Characteristics

The compound features a pyrazole ring and several functional groups that contribute to its reactivity and biological profile. Its molecular formula is C18H22N4O4C_{18}H_{22}N_4O_4 with a molecular weight of approximately 354.39 g/mol. The structure includes an ethoxy group and a hydroxyphenyl moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol to facilitate the formation of the imine linkage.

Antimicrobial Activity

Recent studies have demonstrated that compounds with pyrazole structures exhibit significant antimicrobial properties. This compound has been screened against various bacterial strains and fungi. The results indicate:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusHigh31.25 µg/mL
Escherichia coliModerate62.50 µg/mL
Candida albicansHigh31.25 µg/mL

These findings suggest that the compound possesses potent antibacterial and antifungal activities comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of several pyrazole derivatives highlighted that this compound exhibited superior antibacterial activity against Gram-positive bacteria compared to other synthesized derivatives .
  • Anticancer Mechanism : In a comparative analysis of various hydrazone derivatives, this compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Discussion

The biological activities of this compound can be attributed to its unique structural features that allow for effective interaction with biological targets. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity and potential for binding to various enzymes and receptors involved in microbial resistance and cancer progression.

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